molecular formula C12H21NSi B083108 Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- CAS No. 14629-66-4

Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl-

Cat. No. B083108
CAS RN: 14629-66-4
M. Wt: 207.39 g/mol
InChI Key: IVTNHFPTOGXRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl-, also known as BETSI, is a chemical compound that has been widely used in scientific research for various purposes. BETSI belongs to the silylamine family, which is a group of compounds that have been found to possess unique properties that make them useful in different areas of research. BETSI has been used in the synthesis of various compounds, and it has also been studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is not fully understood, but it is believed to involve the activation of carboxylic acids and phosphoramidites. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been found to be an effective activator of carboxylic acids, which makes it useful in peptide synthesis. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has also been found to be an effective activator of phosphoramidites, which are used in the synthesis of oligonucleotides.

Biochemical And Physiological Effects

Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been found to have several biochemical and physiological effects. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been found to be cytotoxic to cancer cells, and it has been studied for its potential use in cancer therapy. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has also been found to have antiviral activity against the human immunodeficiency virus (HIV), and it has been studied for its potential use in the treatment of HIV.

Advantages And Limitations For Lab Experiments

Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has several advantages for lab experiments, including its ability to activate carboxylic acids and phosphoramidites, which makes it useful in the synthesis of peptides and oligonucleotides. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is also relatively easy to synthesize and handle, which makes it a convenient reagent for lab experiments. However, Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has some limitations, including its cytotoxicity, which can limit its use in certain experiments. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is also sensitive to moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the study of Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl-. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been studied for its potential use in cancer therapy and the treatment of HIV, and further research is needed to determine its efficacy in these areas. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has also been studied for its potential use in the synthesis of other biologically active compounds, and further research is needed to explore its potential in this area. Additionally, further research is needed to understand the mechanism of action of Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- and its effects on various biological systems.

Synthesis Methods

Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- can be synthesized using a variety of methods, including the reaction of trimethylsilyl chloride with benzylamine and ethyl lithium, or the reaction of trimethylsilyl chloride with benzylamine and sodium hydride. The synthesis of Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- typically involves the use of protective groups to prevent unwanted reactions from occurring. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is a colorless liquid that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Scientific Research Applications

Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been used in various scientific research applications, including the synthesis of peptides, oligonucleotides, and other biologically active compounds. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is known to be an effective activator of carboxylic acids, which makes it useful in peptide synthesis. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has also been used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that are used in genetic research. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been found to be an effective activator of phosphoramidites, which are used in the synthesis of oligonucleotides.

properties

CAS RN

14629-66-4

Product Name

Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl-

Molecular Formula

C12H21NSi

Molecular Weight

207.39 g/mol

IUPAC Name

N-benzyl-N-trimethylsilylethanamine

InChI

InChI=1S/C12H21NSi/c1-5-13(14(2,3)4)11-12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3

InChI Key

IVTNHFPTOGXRGQ-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)[Si](C)(C)C

Canonical SMILES

CCN(CC1=CC=CC=C1)[Si](C)(C)C

synonyms

N-Benzyl-N-ethyltrimethylsilylamine

Origin of Product

United States

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